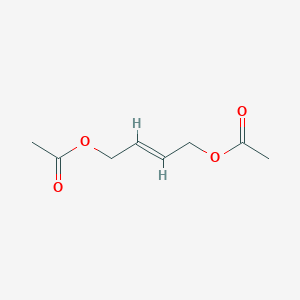
But-2-en-1,4-diyldiacetat
Übersicht
Beschreibung
But-2-ene-1,4-diyl diacetate is a chemical compound that is derived from but-2-ene-1,4-diol, a molecule that can exist in different isomeric forms due to the presence of a double bond and two hydroxyl groups. The diacetate derivative is formed by the esterification of the hydroxyl groups with acetic acid, resulting in a molecule that has applications in organic synthesis, particularly in the preparation of various synthetic intermediates and products.
Synthesis Analysis
The synthesis of but-2-ene-1,4-diyl diacetate and its derivatives has been explored in several studies. For instance, a versatile procedure for the synthesis of the diacetate of 4-chloro-2-hydroxymethyl-2-buten-1-ol, a precursor to the dihydroxyprenyl synthon, has been described, showcasing its application in the synthesis of metabolites of prenyl-containing drugs . Additionally, the synthesis of 2-butyne-1,4-diol diacetate has been achieved, which is widely used in organic synthesis . These methods highlight the versatility and importance of but-2-ene-1,4-diyl diacetate in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of but-2-ene-1,4-diyl diacetate derivatives has been investigated using various spectroscopic techniques. For example, Raman spectroscopy has been used to study the cisoid and transoid forms of 2-butyne-1,4-diol diacetate, providing insights into the factors that hinder free rotation around single bonds in these molecules . The conformational rigidity of butane-1,2-diacetals, which are related to but-2-ene-1,4-diyl diacetate, has been exploited as a powerful synthetic tool, inducing excellent diastereoselectivity control in the synthesis of chiral compounds .
Chemical Reactions Analysis
But-2-ene-1,4-diyl diacetate and its derivatives participate in various chemical reactions. Highly diastereoselective lithium enolate aldol reactions have been performed using butane-2,3-diacetal desymmetrized glycolic acid, leading to enantiopure anti-2,3-dihydroxy esters after deprotection . Moreover, the reactivity of disilyne compounds with butenes has been studied, resulting in stereospecific addition reactions and the formation of novel silacyclobutenes . These studies demonstrate the reactivity of but-2-ene-1,4-diyl diacetate derivatives in stereospecific and diastereoselective transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of but-2-ene-1,4-diyl diacetate derivatives are crucial for their application in synthesis. For instance, the regioselective hydrolysis of diacetates of (E)-2-substituted-2-butene-1,4-diol by lipase enzymes has been shown to preferentially hydrolyze the acetyl group at the 1-position, yielding monoacetates . This highlights the importance of understanding the regioselectivity and enzyme specificity in the modification of but-2-ene-1,4-diyl diacetate derivatives. Additionally, the conformational rigidity imparted by diacetal protection is a significant property that influences the outcome of synthetic reactions .
Wissenschaftliche Forschungsanwendungen
Ringöffnende Metathese-Polymerisation (ROMP)
But-2-en-1,4-diyldiacetat wird im Prozess der Ringöffnenden Metathese-Polymerisation (ROMP) verwendet. Dieser Prozess wird typischerweise in toxischen und flüchtigen Lösungsmitteln wie Dichlormethan durchgeführt . Die Isomerisierung von this compound mit den Katalysatoren G2 und HG2 verläuft in BTF deutlich schneller als in DCM, was zu einer schnellen Isomerisierung mit hohen Ausbeuten in kurzer Zeit führt .
Ringschluss-Metathese (RCM)
Ringschluss-Metathese (RCM) ist eine weitere Anwendung, bei der this compound verwendet wird. Die RCM von Norbornen führte nicht nur zu hohen Ausbeuten, sondern auch zu Polynorbornenen mit hohem Molekulargewicht bei niedrigen Katalysatorbeladungen .
Isomerisierung
Die Isomerisierung von this compound ist eine weitere bedeutende Anwendung. Es wurde festgestellt, dass die Isomerisierung von (Z)-But-2-en-1,4-diyldiacetat mit den Katalysatoren G2 und HG2 in BTF deutlich schneller abläuft als in DCM, was zu einer schnellen Isomerisierung mit hohen Ausbeuten in kurzer Zeit führt .
Synthese von Tetrahydrofuran (THF)
This compound ist ein wichtiges Zwischenprodukt für die Synthese von Tetrahydrofuran (THF). THF wird in Millionen Tonnen pro Jahr für Polyester und Polyether produziert .
Transformation von 3,4-DABE zu 1,4-DABE
Die nachhaltige Transformation von 3,4-DABE zu 1,4-DABE wird in der Industrie und im Umweltschutz wertvoll sein und den Übergang zu einer kohlenstoffarmen Gesellschaft fördern .
Kreuzmetathese
This compound wird in der Kreuzmetathese von Methyloleat verwendet .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Relevant Papers The relevant papers retrieved include a study on the Pd-Catalyzed Asymmetric Allylic Substitution Cascade of But-2-ene-1,4-diyl diacetate .
Wirkmechanismus
Target of Action
But-2-ene-1,4-diyl diacetate is a chemical compound with the molecular formula C8H12O4 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound is synthesized through the esterification reaction of 1,4-butanediol with acetic anhydride . The reaction generally occurs under anhydrous and oxygen-free conditions, catalyzed by an acid, at room temperature or slightly higher .
Action Environment
The action of But-2-ene-1,4-diyl diacetate may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is stored in a sealed, dry environment at 2-8°C . Moreover, its efficacy could be influenced by the presence of oxygen, as its synthesis requires an oxygen-free environment .
Eigenschaften
IUPAC Name |
[(E)-4-acetyloxybut-2-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUAUHWZIKOMFC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C/COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18621-75-5 | |
| Record name | 1,4-Diacetoxy-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene-1,4-diol, 1,4-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of But-2-ene-1,4-diyl diacetate in the context of olefin metathesis reactions?
A1: But-2-ene-1,4-diyl diacetate serves as a model substrate for studying isomerization reactions catalyzed by Grubbs' catalysts (specifically G2 and HG2) in the field of olefin metathesis []. Researchers used it to compare the efficiency of benzotrifluoride (BTF) as a greener alternative solvent to the traditional dichloromethane (DCM).
Q2: How does the choice of solvent, benzotrifluoride (BTF) versus dichloromethane (DCM), impact the isomerization of But-2-ene-1,4-diyl diacetate?
A2: Research [] demonstrated that using BTF as a solvent for the isomerization of But-2-ene-1,4-diyl diacetate, catalyzed by G2 and HG2 catalysts, resulted in significantly faster initial reaction rates compared to DCM. This faster reaction led to high yields of the isomerized product in a shorter time frame, highlighting the potential of BTF as a more environmentally friendly alternative to DCM in olefin metathesis reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




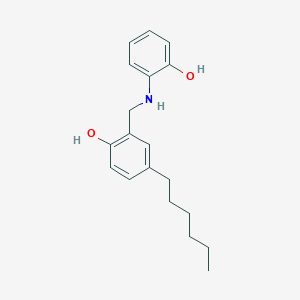



![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
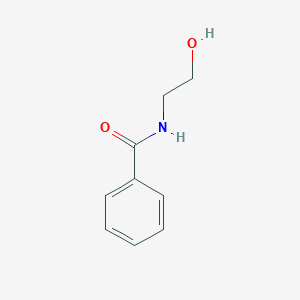

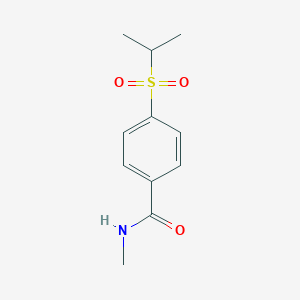
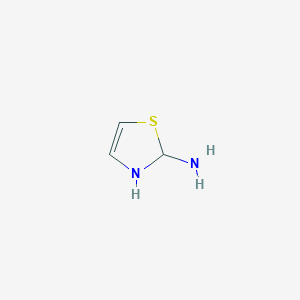

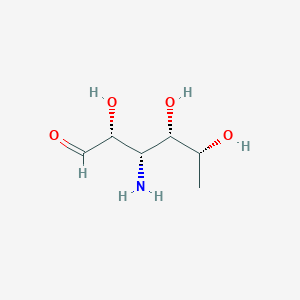

![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)